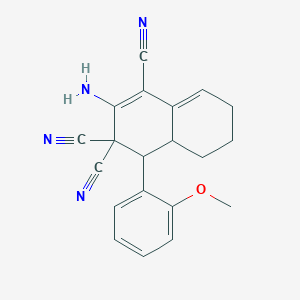![molecular formula C30H14N4O5S2 B11542169 5,5'-oxybis[2-(1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11542169.png)
5,5'-oxybis[2-(1,3-benzothiazol-2-yl)-1H-isoindole-1,3(2H)-dione]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzothiazol-2-yl)-5-{[2-(1,3-benzothiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a benzothiazole moiety and an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-5-{[2-(1,3-benzothiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of o-phthalic acid with 2-aminothiophenol under microwave irradiation . This method allows for efficient formation of the benzothiazole ring system and the isoindole structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of microwave irradiation in the laboratory synthesis suggests that similar techniques could be scaled up for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-5-{[2-(1,3-benzothiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole moiety to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-5-{[2-(1,3-benzothiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-5-{[2-(1,3-benzothiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(1,3-benzothiazol-2-yl)benzene
- N-(1-(1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenyl)vinyl)benzamide
- 2-(1,3-Benzothiazol-2-yl)acetonitrile
Uniqueness
2-(1,3-Benzothiazol-2-yl)-5-{[2-(1,3-benzothiazol-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of benzothiazole and isoindole structures, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C30H14N4O5S2 |
|---|---|
Molecular Weight |
574.6 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-[2-(1,3-benzothiazol-2-yl)-1,3-dioxoisoindol-5-yl]oxyisoindole-1,3-dione |
InChI |
InChI=1S/C30H14N4O5S2/c35-25-17-11-9-15(13-19(17)27(37)33(25)29-31-21-5-1-3-7-23(21)40-29)39-16-10-12-18-20(14-16)28(38)34(26(18)36)30-32-22-6-2-4-8-24(22)41-30/h1-14H |
InChI Key |
YPPGXLBIFDZMOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC6=C(C=C5)C(=O)N(C6=O)C7=NC8=CC=CC=C8S7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11542095.png)
![4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11542098.png)
![2-bromo-4-chloro-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11542102.png)

![1-[4-(Decyloxy)phenyl]-3-[1-(4-methoxyphenyl)ethyl]urea](/img/structure/B11542116.png)
![N-[(E)-(2-methoxyphenyl)methylidene]-5-(quinolin-2-yl)-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B11542125.png)
![(4Z)-2-(4-tert-butylphenyl)-4-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11542133.png)
![2,4-diiodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11542134.png)
![2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4,6-diiodophenol](/img/structure/B11542142.png)
![2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-methoxybenzoate](/img/structure/B11542148.png)
![4-Chloro-2-[(E)-[(2,4-dichlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11542149.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11542158.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-iodobenzoate](/img/structure/B11542160.png)
![3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11542166.png)
